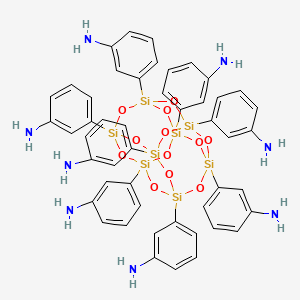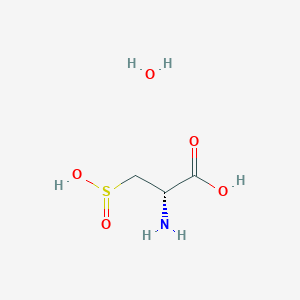
Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate is a chemical compound with the molecular formula C7H6ClNO3.Na. It is a sodium salt of 4-chloro-5-(methoxycarbonyl)pyridin-3-ol, a derivative of pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate typically involves the chlorination of pyridin-3-ol followed by the introduction of the methoxycarbonyl group. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and methoxycarbonylating agents like methyl chloroformate (MCF).
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide (NaOCH3) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced pyridine derivatives.
Substitution: Generation of various substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Sodium 4-methoxy-5-(methoxycarbonyl)pyridin-3-olate
Sodium 4-chloro-5-(ethoxycarbonyl)pyridin-3-olate
Sodium 4-bromo-5-(methoxycarbonyl)pyridin-3-olate
This comprehensive overview highlights the significance of Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate in scientific research and its potential applications across various fields
Eigenschaften
IUPAC Name |
sodium;4-chloro-5-methoxycarbonylpyridin-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3.Na/c1-12-7(11)4-2-9-3-5(10)6(4)8;/h2-3,10H,1H3;/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLXLGZCQMGADA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1Cl)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClNNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
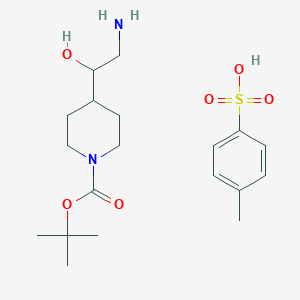
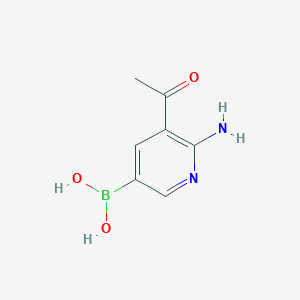
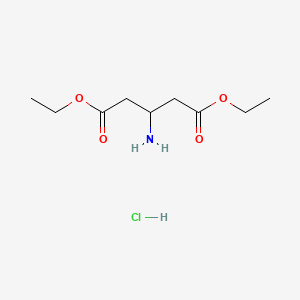
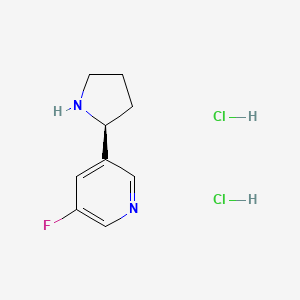
![methyl 3-[(6-methyl-4-oxo-1H-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate](/img/structure/B8115440.png)
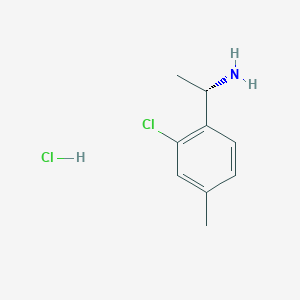
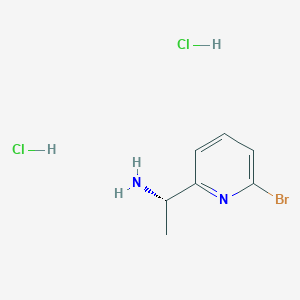
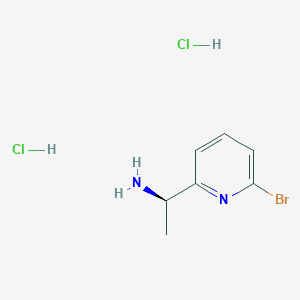
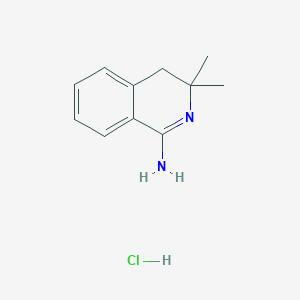
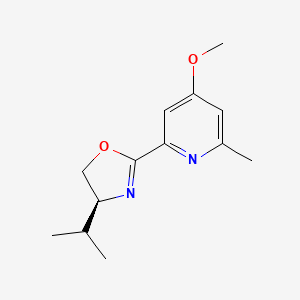
![(2S)-2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoate](/img/structure/B8115483.png)
